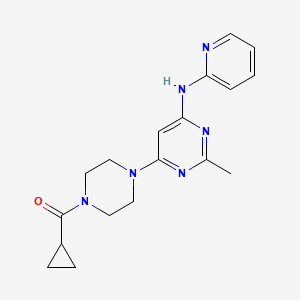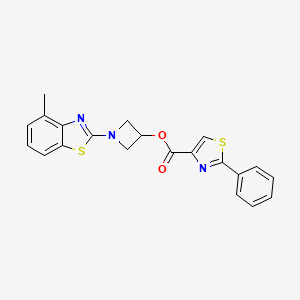![molecular formula C21H24N2O5 B6506008 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide CAS No. 896282-25-0](/img/structure/B6506008.png)
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). It also has an ethoxyphenyl group and a dimethoxybenzamide group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction. The ethoxyphenyl and dimethoxybenzamide groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, along with the attached ethoxyphenyl and dimethoxybenzamide groups. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For instance, the lactam (cyclic amide) group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
The N-substituted β-lactam structure of this compound suggests potential antibacterial and antifungal properties. Researchers have investigated its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Further studies are needed to determine its specific mechanisms of action and potential clinical applications .
Anti-Inflammatory Activity
The ethoxyphenyl group in the compound may contribute to anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, such as inhibition of pro-inflammatory cytokines or modulation of NF-κB signaling. Understanding these mechanisms could lead to novel anti-inflammatory drug development .
Analgesic Properties
Given its structural similarity to phenacetin (N-(4-ethoxyphenyl)acetamide), which was historically used as an analgesic and antipyretic, investigations into the analgesic potential of this compound are warranted. Researchers may explore its interactions with pain receptors and central nervous system pathways .
Anticancer Agents
The compound’s unique structure makes it an interesting candidate for anticancer research. Researchers could investigate its effects on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents. Early studies suggest its potential as a novel chemotherapeutic agent .
Neuroprotective Effects
The presence of the dimethoxybenzamide moiety hints at possible neuroprotective properties. Researchers might explore its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Such insights could be valuable for neurodegenerative disease research .
Drug Delivery Systems
The compound’s stability and solubility characteristics make it an interesting candidate for drug delivery systems. Researchers could explore its use as a prodrug or in nanoparticle-based formulations for targeted drug delivery to specific tissues or organs .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-28-17-8-6-16(7-9-17)23-13-15(12-20(23)24)22-21(25)14-5-10-18(26-2)19(11-14)27-3/h5-11,15H,4,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIAFHMCCZPSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide](/img/structure/B6505932.png)
![2-chloro-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6505936.png)
![4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B6505937.png)
![2-(4-chlorophenyl)-N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide](/img/structure/B6505949.png)

![1-(2,4-dimethylphenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505974.png)
![4-{2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide](/img/structure/B6505979.png)
![6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B6505982.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B6506007.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6506015.png)
![2-phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6506023.png)
![2-(3,4-dimethoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6506031.png)
![2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506033.png)